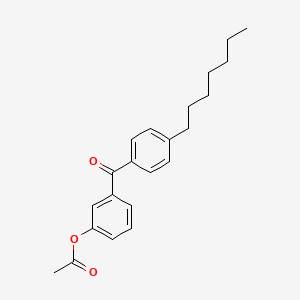

3-Acetoxy-4'-heptylbenzophenone

Description

Contextualization of 3-Acetoxy-4'-heptylbenzophenone within Benzophenone (B1666685) Derivative Research

While specific research literature dedicated exclusively to this compound is not widespread, its structure provides significant insight into its likely area of investigation. The molecule combines a rigid benzophenone core with two key substituents: a long, flexible heptyl chain (-C7H15) at the 4'-position and an acetoxy group (-OCOCH3) at the 3-position.

The presence of a long alkyl chain is a well-known design feature in molecules intended for liquid crystal applications. wikipedia.org This feature can induce or influence mesomorphic behavior, where a substance exhibits phases intermediate between a solid and a liquid. wikipedia.org The benzophenone core provides the necessary rigidity, while the alkyl chain contributes to the anisotropic properties required for liquid crystal formation. york.ac.uk Therefore, this compound is likely synthesized as a potential liquid crystal material or as an intermediate for creating more complex liquid crystalline polymers. Research in this area often involves the synthesis of homologous series of compounds, with varying alkyl chain lengths, to study how this parameter affects liquid crystalline properties such as phase transition temperatures. researchgate.netresearchgate.net

Significance of Substituted Benzophenones in Advanced Organic Chemistry

Substituted benzophenones are highly significant in advanced organic chemistry for several reasons. They serve as pivotal intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. sigmaaldrich.comnih.gov The carbonyl group and the aromatic rings can undergo a wide variety of chemical transformations.

One of the classic reactions for synthesizing hydroxy-substituted benzophenones is the Fries rearrangement. organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.com For instance, the precursor to the title compound, 3-hydroxy-4'-heptylbenzophenone, could potentially be synthesized via a Fries rearrangement of phenyl 4-heptylbenzoate. The resulting hydroxybenzophenone can then be easily acetylated to yield this compound.

Alternatively, Friedel-Crafts acylation is a fundamental method for forming aryl ketones. savemyexams.comchemguide.co.uklibretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgblogspot.com The synthesis of 4'-heptyl-3-hydroxybenzophenone could be envisioned through the Friedel-Crafts acylation of phenol (B47542) with 4-heptylbenzoyl chloride, which would primarily yield the para-substituted product, followed by further steps. The reactivity and selectivity of these reactions make benzophenones a versatile scaffold for building molecular complexity.

Overview of Key Research Domains for Benzophenone Derivatives

The unique structural and photochemical properties of the benzophenone scaffold have led to its application in diverse research domains.

Liquid Crystals: As mentioned, the rigid structure of the benzophenone core, when combined with long alkyl or alkoxy chains, makes these derivatives prime candidates for materials exhibiting liquid crystalline phases. mdpi.comnih.gov These materials are fundamental to technologies such as liquid-crystal displays (LCDs). wikipedia.org Researchers design and synthesize novel benzophenone derivatives to fine-tune properties like birefringence, dielectric anisotropy, and the temperature range of mesophases. mdpi.com

Photochemistry and Polymer Science: Benzophenone is a widely used photoinitiator in UV-curing applications for inks, coatings, and adhesives. sigmaaldrich.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor, generating a radical that initiates a polymerization chain reaction. github.io This property is crucial in many industrial processes that require rapid curing.

Medicinal Chemistry and Pharmacology: The benzophenone motif is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. wikipedia.orgnih.gov For example, certain substituted benzophenones have been investigated as inhibitors of enzymes like cyclooxygenase. byjus.com The scaffold's ability to be readily functionalized allows for the systematic exploration of structure-activity relationships to develop new therapeutic agents. nih.gov

Organic Light-Emitting Diodes (OLEDs): In materials science, benzophenone derivatives are explored for use in OLEDs. The benzophenone framework can serve as an electron-deficient core, and its inherently twisted geometry helps to reduce intermolecular interactions, which is beneficial for the performance of emissive layers in OLED devices. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

[3-(4-heptylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-3-4-5-6-7-9-18-12-14-19(15-13-18)22(24)20-10-8-11-21(16-20)25-17(2)23/h8,10-16H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMOVOIYWOPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641652 | |

| Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-98-6 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-heptylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Benzophenone Derivatives

Approaches to the Benzophenone (B1666685) Carbonyl Core Formation

The central challenge in synthesizing benzophenone derivatives lies in the creation of the diarylketone motif. Several powerful methods have been developed, each with distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govlibretexts.org

For the synthesis of an unsymmetrically substituted benzophenone like 3-Acetoxy-4'-heptylbenzophenone, a plausible route involves the acylation of a substituted benzene (B151609) with a substituted benzoyl chloride. For instance, 4-heptylbenzoyl chloride can be reacted with a suitable 3-substituted phenol (B47542) derivative. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of a 3-methoxyphenol, the hydroxyl (or methoxy) group is an ortho-, para-director. Acylation would be expected to occur predominantly at the positions ortho and para to the activating group.

A key precursor, 4-heptylbenzoyl chloride, can be synthesized from 4-heptylbenzoic acid. sigmaaldrich.comsigmaaldrich.com The benzoic acid itself can be prepared, and subsequently converted to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com

The introduction of the n-heptyl group onto a benzene ring to form a precursor like 4-heptylbenzene is best achieved via a two-step acylation-reduction sequence to avoid carbocation rearrangements inherent to direct Friedel-Crafts alkylation. chemistrysteps.comchemistrytalk.org This involves the Friedel-Crafts acylation of benzene with heptanoyl chloride, followed by the reduction of the resulting ketone. Two common reduction methods are:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) under strongly acidic conditions. vedantu.comorgoreview.comwikipedia.org

Wolff-Kishner Reduction: This reaction is carried out under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent. youtube.comwikipedia.orgbyjus.comalfa-chemistry.com

The choice between these reduction methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. chemistrytalk.orgorgoreview.comalfa-chemistry.com

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zn(Hg), conc. HCl | H₂NNH₂, KOH, heat |

| Conditions | Strongly Acidic | Strongly Basic |

| Substrate Suitability | Tolerant to base-sensitive groups | Tolerant to acid-sensitive groups |

| Common Use | Reduction of aryl-alkyl ketones post-Friedel-Crafts acylation | Reduction of carbonyls in molecules with acid-labile groups |

Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts reactions, among which are metal-catalyzed carbonylative coupling reactions. These methods often exhibit greater functional group tolerance and can proceed under milder conditions. Palladium and nickel catalysts are frequently employed for the synthesis of diaryl ketones. researchgate.netacs.org

One such approach involves the palladium-catalyzed carbonylative Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid in the presence of a carbon monoxide (CO) source. researchgate.net For the synthesis of the 4'-heptylbenzophenone core, this could involve the reaction of 4-heptylphenylboronic acid with 3-bromoanisole (B1666278) (or a related halogenated precursor) under a CO atmosphere with a suitable palladium catalyst and ligand system.

Nickel-catalyzed carbonylative coupling reactions have also been developed. For example, a nickel-catalyzed, molybdenum-promoted reaction can synthesize benzophenones from aryl iodides. This method utilizes Mo(CO)₆ as a solid CO source, avoiding the need to handle gaseous carbon monoxide directly. The synergistic effect of both nickel and molybdenum is crucial for the success of this transformation.

| Catalyst System | Reactants | CO Source | Key Features |

| Palladium(0)/Ligand | Aryl Halide + Arylboronic Acid | CO gas or CO surrogate | High efficiency, good functional group tolerance. |

| Nickel/Molybdenum | Aryl Iodide + Aryl Iodide | Mo(CO)₆ | CO-gas-free conditions, synergistic catalysis. |

| Nickel (from sacrificial anode) | Organic Halide | CO gas | Electrochemical method, in-situ catalyst generation. rsc.org |

Electrosynthesis represents an environmentally benign and often highly selective method for conducting chemical transformations. While the electrochemical reduction of benzophenones is well-documented, their direct synthesis via electrochemical means is also an area of active research. researchgate.netutexas.eduacs.org

One innovative approach involves the electrochemical synthesis of ketones from organic halides and carbon monoxide. By using a sacrificial stainless steel anode, catalytic nickel species are generated in situ. These species then facilitate the carbonylative coupling of organic halides to form ketones in the presence of bipyridine as a ligand and carbon monoxide. rsc.org This method avoids the need for pre-synthesized, and often air-sensitive, metal catalysts.

Furthermore, electrochemical methods can be employed for the α-arylation of ketones using enol acetates and aryl diazonium salts, which provides a pathway to more complex ketone structures without the use of precious metal catalysts. rsc.org

Functional Group Derivatization and Introduction of Substituents

Once the core benzophenone structure is established, the final functional groups can be introduced. For this compound, this involves the esterification of a hydroxyl group.

The final step in the proposed synthesis of this compound is the conversion of a precursor, 3-hydroxy-4'-heptylbenzophenone, to its corresponding acetate (B1210297) ester. Phenols are less nucleophilic than aliphatic alcohols, and their esterification often requires more reactive acylating agents than carboxylic acids.

Common methods for the esterification of phenols include:

Reaction with Acyl Chlorides: Using acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct is a highly effective method.

Reaction with Acid Anhydrides: Acetic anhydride is a widely used reagent for this transformation, often catalyzed by an acid or a base. For instance, polymer-bound p-acetoxybenzaldehydes have been synthesized by reacting the corresponding hydroxy-aldehydes with acetic anhydride in the presence of pyridine.

The reactivity can be enhanced by first converting the phenol into the more nucleophilic phenoxide ion using a base such as sodium hydroxide. The resulting phenoxide can then be readily acylated.

As previously discussed in section 2.1.1, the direct Friedel-Crafts alkylation of an aromatic ring with a long-chain alkyl halide like 1-chloroheptane (B146330) is prone to carbocation rearrangement, leading to a mixture of isomeric products. Therefore, the most reliable method for introducing a straight n-heptyl chain is through an acylation-reduction sequence.

This two-step strategy ensures the formation of the desired linear alkyl chain attached to the aromatic ring. The process would start with the Friedel-Crafts acylation of benzene with heptanoyl chloride and a Lewis acid catalyst to form heptanophenone. Subsequent reduction of the carbonyl group via either the Clemmensen or Wolff-Kishner reduction yields n-heptylbenzene. wikipedia.orgyoutube.com This n-heptylbenzene can then be used as a starting material for further functionalization, such as conversion to 4-heptylbenzoyl chloride, a key intermediate for building the final benzophenone structure.

Click Chemistry Applications in Benzophenone Derivatization

Click chemistry represents a class of chemical reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org Coined in 1998, this approach emphasizes creating complex molecules by joining smaller, simple units, much like clicking together building blocks. wikipedia.org The principles of click chemistry include high efficiency, the use of benign or easily removable solvents, and stereospecificity. organic-chemistry.org Its applications are extensive, ranging from drug discovery and material science to the modification of natural products and bioconjugation. wikipedia.orgnd.edu

In the context of benzophenone derivatives, click chemistry serves as a powerful tool for derivatization. Benzophenone itself can be incorporated into molecules as a photoaffinity label. For instance, analogues containing a benzophenone group at one end and an azide (B81097) functionality at the other can undergo a click reaction with an alkyne conjugate. This allows for the labeling and subsequent identification of proteins of interest. nih.gov

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This reaction is highly reliable and can be conducted under aqueous conditions, making it suitable for biological applications. organic-chemistry.orgnih.gov Other significant click reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a copper catalyst, and inverse-electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov These methodologies enable the straightforward linkage of the benzophenone scaffold to a wide array of other molecules, facilitating the creation of large libraries of derivatives for screening in various applications, such as the development of novel therapeutic agents. organic-chemistry.orgnih.govnih.gov

Green Chemistry Principles in Benzophenone Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net It is guided by twelve principles aimed at making chemical synthesis more environmentally friendly. In the synthesis of benzophenone derivatives, these principles are applied through methods like photoreduction and the use of sustainable materials.

Photoreduction Methodologies for Benzopinacol (B1666686) Formation

The photoreduction of benzophenone to benzopinacol is a classic photochemical reaction that exemplifies green chemistry principles. neliti.comijpda.org This process is typically initiated by exposing a solution of benzophenone to ultraviolet (UV) radiation, which can be sourced from sunlight, a renewable and inexhaustible energy source. gordon.edu

The reaction proceeds through a free-radical mechanism. Upon absorbing UV light, the benzophenone molecule is excited to a diradical state. gordon.edu This excited molecule then abstracts a hydrogen atom from a suitable donor, which is often the solvent itself, such as an alcohol. neliti.comgordon.edu This results in the formation of two diphenyl ketyl radicals, which then dimerize to form benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). neliti.comijpda.orgrsc.org The product, benzopinacol, often crystallizes directly from the reaction mixture, allowing for easy isolation via simple filtration. neliti.comrsc.org

A small amount of a weak acid, like glacial acetic acid, is sometimes added to the reaction mixture to prevent the basic cleavage of the final product. ijpda.org

| Reactant | Solvent/H-Donor | Radiation Source | Catalyst/Additive | Product | Reference |

|---|---|---|---|---|---|

| Benzophenone | Isopropyl Alcohol | Sunlight/UV Light | Glacial Acetic Acid | Benzopinacol | neliti.com, ijpda.org, rsc.org |

| Benzophenone | Ethyl Alcohol | Sunlight/UV Light | Glacial Acetic Acid | Benzopinacol | , researchgate.net, scispace.com |

Utilization of Renewable Solvents and Catalysts

A key tenet of green chemistry is the use of renewable resources. This includes employing solvents derived from biomass rather than petrochemicals and using environmentally benign catalysts.

In the photoreduction of benzophenone, alcohols like isopropanol (B130326) and ethanol (B145695) act as both the solvent and the hydrogen donor. neliti.com Ethanol, in particular, is highlighted as a renewable solvent that can be derived from the fermentation of biomass. mdpi.com Its use serves as a greener alternative to other organic solvents. researchgate.netscispace.com Other renewable solvents considered for different synthetic applications include dihydrolevoglucosenone (Cyrene™), which is made from lignocellulosic materials, and p-cymene, which can be prepared from eucalyptus oil or citrus waste. mdpi.com

The choice of catalysts is also critical. While many reactions for synthesizing benzophenone derivatives may use traditional catalysts, the principles of green chemistry encourage the use of more sustainable options. mdpi.com For example, research into various multi-component reactions has demonstrated the efficacy of iron derivatives, which are abundant and less toxic than many other metal catalysts. mdpi.comresearchgate.net Similarly, ZnO nanoparticles have been used as recyclable catalysts in related syntheses. mdpi.com The ideal green synthesis often aims to be catalyst-free or solvent-free, further minimizing environmental impact. mdpi.comresearchgate.net

| Solvent | Boiling Point (°C) | Renewable Source | Reference |

|---|---|---|---|

| Dihydrolevoglucosenone (Cyrene™) | ~209 | Lignocellulosic materials | mdpi.com |

| p-Cymene | ~177 | Eucalyptus oil, citrus fruit waste | mdpi.com |

| Ethyl Lactate | ~150 | Fermentation of carbohydrate biomass | mdpi.com |

| Diethyl Carbonate | ~126 | Sustainable feedstocks (e.g., urea) | mdpi.com |

| Ethanol | ~78 | Fermentation of biomass |

Iii. Photophysical and Photochemical Research of Acetoxy Substituted Benzophenones

Electronic Excited State Dynamics and Interconversions

Upon absorption of ultraviolet light, 3-Acetoxy-4'-heptylbenzophenone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent fate of this excited molecule is governed by a series of rapid and efficient photophysical processes.

The lowest excited singlet state (S₁) of benzophenones is typically of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is formally forbidden and thus has a low molar absorption coefficient. The S₁ state is short-lived, primarily due to the extremely high efficiency of intersystem crossing to the triplet manifold.

Vibrational analysis of the excited state reveals important information about its structure and energy. For substituted benzophenones, vibrational relaxation within the excited states is a key process. Rapid decay of absorption signals following photoexcitation has been attributed in some cases to the relaxation of vibrationally "hot" triplet states formed from the initial singlet state. researchgate.net The specific vibrational modes of the acetoxy and heptyl groups can influence the rates of these relaxation processes, though their electronic effect on the fundamental n-π* character of the S₁ state is generally considered secondary to the dominant carbonyl chromophore.

Benzophenones are renowned for their highly efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). The quantum yield for this process (Φ_ISC) in the parent benzophenone (B1666685) is essentially unity. core.ac.uk This remarkable efficiency is due to the small energy gap between the S₁(n,π) and T₁(n,π) states and the significant spin-orbit coupling facilitated by the carbonyl oxygen.

For derivatives like this compound, the triplet yield is expected to remain near unity. core.ac.uk The process can be summarized as:

¹[BP-OAc]* (S₁) → ³[BP-OAc]* (T₁)

The lowest triplet state (T₁) of most benzophenones is also of n-π* character. This state is significantly longer-lived than the S₁ state and is the primary origin of benzophenone's rich photochemistry. The transition from the ground state to the triplet state can be observed through phosphorescence emission at low temperatures.

| Property | Value | Description |

|---|---|---|

| S₁ State Character | n,π | Excitation of a non-bonding electron from the carbonyl oxygen. |

| T₁ State Character | n,π | Lowest energy triplet state, responsible for photoreactivity. |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ≈ 1.0 | Virtually every molecule that reaches the S₁ state converts to the T₁ state. core.ac.uk |

| T-T Absorption λ_max | ~525 nm | Characteristic absorption of the triplet excited state in acetonitrile. core.ac.uk |

Substituents on the aromatic rings can influence the energy levels and lifetimes of the excited states. The 4'-heptyl group, being an electron-donating alkyl group, may slightly alter the energy of the excited states but is not expected to fundamentally change the photophysical mechanism. Its primary role is often related to modifying physical properties like solubility and interaction with surrounding media.

Primary Photochemical Reaction Mechanisms

The long-lived and energetic triplet state of this compound is responsible for its primary photochemical reactions.

A hallmark reaction of the benzophenone triplet state is its ability to abstract hydrogen atoms from suitable donors. The n,π* character of the T₁ state imparts radical-like reactivity to the carbonyl oxygen. In the presence of a hydrogen donor (R-H), the triplet benzophenone will abstract a hydrogen atom to form a ketyl radical and a substrate radical (R•).

³[BP-OAc]* (T₁) + R-H → [BP(OH)-OAc]• + R•

For this compound, this reaction can occur intermolecularly if a solvent or other substrate provides a labile hydrogen. The reactivity of the triplet state and the stability of the resulting ketyl radical can be influenced by the ring substituents. researchgate.net The size and electronic properties of these substituents play a role in the rate of both the primary hydrogen abstraction and the subsequent reactions of the ketyl radical. researchgate.net

Phenolic esters, such as the acetoxy group in this compound, can undergo a characteristic photorearrangement known as the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction proceeds via the cleavage of the ester C-O bond upon photoexcitation, generating a phenoxy radical and an acyl radical within a solvent cage. youtube.com

¹'³[BP-OAc]* → {[BP-O]• + •C(O)CH₃}_cage

These radical pairs can then recombine in several ways. Recombination at the ortho or para positions of the phenyl ring, followed by tautomerization, yields hydroxyaryl ketone products. wikipedia.orgorganic-chemistry.org This process is a significant pathway for acetoxy-substituted benzophenones and competes with other photochemical reactions like hydrogen abstraction. The reaction is known to produce both ortho and para isomers. wikipedia.org

| Reactant | Product Type | Product Name |

|---|---|---|

| This compound | Ortho-rearrangement Product | 2-Hydroxy-3-acetyl-4'-heptylbenzophenone |

| Para-rearrangement Product | 4-Hydroxy-5-acetyl-4'-heptylbenzophenone |

Photoinitiated Polymerization Mechanisms

Photoinitiated polymerization is a critical application of benzophenone derivatives, including this compound. These compounds function as photoinitiators, absorbing light and generating reactive species that initiate polymerization reactions. The process for acrylates and methacrylates, which are commonly used monomers, typically follows a radical polymerization pathway. mdpi.com

The initiation step involves the decomposition of the photoinitiator upon UV irradiation to produce free radicals. These radicals then react with a monomer, such as an acrylate, by adding to its vinyl group. This step creates an initiation radical, which subsequently starts the propagation chain, leading to the formation of a polymer. mdpi.com

A general representation of this radical polymerization mechanism is as follows:

Initiation: The initiator molecule (I) absorbs light (hν) to form radicals (R•).

I + hν → R•

Propagation: The radical (R•) reacts with a monomer (M) to start the polymer chain, which then propagates by adding more monomer units.

R• + M → RM•

RM• + M → RM₂• → ... → RMₙ•

Cationic photopolymerization presents an alternative mechanism, particularly for monomers like epoxides. This process involves photoacid generators (PAGs) that produce a strong acid upon irradiation. This acid then protonates the monomer, initiating a ring-opening polymerization. mdpi.com Common cationic photoinitiators include diaryliodonium and triarylsulfonium salts. mdpi.com

Spectroscopic Characterization of Photophysical Processes

The UV-Visible absorption spectrum of benzophenone and its derivatives is characterized by distinct electronic transitions. Carbonyl compounds typically exhibit a weak absorption band in the 270-300 nm range, which is attributed to the n→π* transition. masterorganicchemistry.com A much stronger absorption, corresponding to a π→π* transition, is generally observed at shorter wavelengths, around 195 nm for a compound like acetone. masterorganicchemistry.com

For conjugated systems, such as those containing both a carbonyl group and carbon-carbon double bonds, the maximum absorption wavelength (λmax) shifts to longer wavelengths. masterorganicchemistry.com In the case of this compound, the presence of the benzoyl chromophore and the acetoxy and heptyl substituents would influence its absorption spectrum. The specific λmax would be expected to show some dependence on the solvent used, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states by the solvent.

While specific data for this compound is not detailed in the provided results, the table below summarizes typical absorption characteristics for benzophenone-related structures based on general knowledge.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| n→π | 270 - 400 | Weak |

| π→π | < 250 | Strong |

This table represents generalized data for benzophenone derivatives.

Time-resolved laser flash photolysis is a powerful technique for studying the short-lived transient species generated during photochemical reactions. For benzophenone and its derivatives, this method allows for the direct observation of the triplet excited state. In studies of thiobenzophenone, a related compound, laser flash photolysis revealed the T-T (triplet-triplet) absorption. researchgate.net The self-quenching of the triplet excited state can be suppressed in viscous solutions, allowing for the study of its subsequent reactions, such as hydrogen abstraction. researchgate.net

For this compound, laser flash photolysis would be instrumental in characterizing its triplet state lifetime and its reactivity towards hydrogen donor molecules, which is a key step in many photoinitiated polymerization processes. The technique would allow for the detection of the resulting ketyl radical, providing insight into the primary photochemical processes.

At low temperatures, many benzophenone derivatives exhibit phosphorescence, which is emission from the triplet excited state. The phosphorescence characteristics, including the emission spectrum and lifetime, are sensitive to the molecular environment. nih.gov For instance, the nature of the lowest-lying triplet state, whether it is an (n,π) or a (π,π) state, can be influenced by the polarity of the solvent. nih.gov

Benzophenone itself shows phosphorescence only at low temperatures. nih.gov The luminescence spectra of benzophenone can be resolved into delayed fluorescence and phosphorescence components. researchgate.net For boronic ester derivatives of benzophenone, the emission spectra show a vibronic structure, with fluorescence observed in the 400-500 nm range and phosphorescence in the 460-700 nm range. ias.ac.in The solid-state packing of these molecules can significantly influence their emission properties, including the quantum yield and lifetime of room-temperature phosphorescence (RTP). rsc.orgnih.gov

For this compound, one would expect to observe phosphorescence at cryogenic temperatures. The characteristics of this emission would provide valuable information about the energy and nature of its triplet state.

The following table summarizes the typical luminescence properties of benzophenone derivatives.

| Luminescence Type | Typical Emission Range (nm) | Typical Lifetime | Conditions |

| Fluorescence | 400 - 500 | Nanoseconds | Solution/Solid State |

| Phosphorescence | 460 - 700 | Milliseconds to seconds | Cryogenic Temperatures |

This table represents generalized data for benzophenone derivatives based on available literature. ias.ac.in

Iv. Computational and Theoretical Investigations of 3 Acetoxy 4 Heptylbenzophenone

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are foundational for describing the distribution of electrons within a molecule and how this distribution dictates the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules in their ground state. ohio-state.edu It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

For 3-Acetoxy-4'-heptylbenzophenone, DFT would be used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. The dihedral angle between the two phenyl rings of the benzophenone (B1666685) core is particularly important as it influences the molecule's conjugation and electronic properties. The calculations would also yield the ground-state energy, which is essential for assessing the molecule's thermodynamic stability.

While specific published data for this compound is not available, a typical output from a DFT geometry optimization would resemble the illustrative data presented below.

Illustrative Data Table: Predicted Ground State Geometrical Parameters for this compound using DFT This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Description | Predicted Value |

| E (Hartree) | Ground State Energy | -1225.5 |

| C=O Bond Length (Å) | Carbonyl group | 1.23 |

| C-O Bond Length (Å) | Acetoxy ester C-O | 1.36 |

| Phenyl-Phenyl Dihedral (°) | Angle between the two rings | 55.0 |

| Heptyl Chain Conformation | --- | All-trans (lowest energy) |

To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that has become the standard method for calculating the properties of excited states for medium to large-sized molecules. ohio-state.eduresearchgate.netrsc.org TD-DFT can predict vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without a change in molecular geometry.

These calculated excitation energies can be directly correlated with the absorption maxima (λ_max) observed in an experimental UV-visible absorption spectrum. Furthermore, TD-DFT calculates the oscillator strength for each electronic transition, which is a measure of the transition's probability and is related to the intensity of the corresponding absorption band. github.io For this compound, TD-DFT would be crucial for identifying the nature of its electronic transitions, such as n→π* (involving the carbonyl oxygen's lone pair) and π→π* transitions (involving the aromatic rings).

Illustrative Data Table: Predicted Electronic Transitions for this compound using TD-DFT This table is for illustrative purposes only and does not represent actual calculated data.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 3.40 | 365 | 0.001 | HOMO -> LUMO | n→π |

| S2 | 4.25 | 292 | 0.450 | HOMO-1 -> LUMO | π→π |

| S3 | 4.77 | 260 | 0.310 | HOMO -> LUMO+1 | π→π* |

While TD-DFT is effective for many applications, it can be unreliable for systems with complex electronic structures, such as those with nearly degenerate excited states or when describing photochemical processes that involve bond breaking or forming. In such cases, advanced multireference methods are required.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a more accurate description by considering all important electronic configurations within a selected "active space" of orbitals and electrons. To incorporate dynamic electron correlation, which is missing in CASSCF, perturbation theory can be applied on top of the CASSCF wavefunction, as in the Multireference Møller-Plesset (MRMP) method. These methods are computationally intensive but are essential for accurately modeling complex potential energy surfaces and the photochemistry of molecules where single-reference methods like TD-DFT may fail. ohio-state.edu

Modeling Photoreaction Pathways and Kinetics

Understanding the fate of a molecule after it absorbs light is the central goal of photochemistry. Computational modeling can trace the pathways the molecule follows as it dissipates the absorbed energy through various chemical and physical processes.

A Potential Energy Surface (PES) represents the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters (e.g., a bond length, angle, or dihedral angle) and calculating the energy at each step, one can map out the energy landscape for a particular transformation. uni-muenchen.deq-chem.comreadthedocs.io This "relaxed PES scan" involves optimizing all other geometric parameters at each step of the scan. researchgate.netresearchgate.net

For this compound, a PES scan could be used to model the internal rotation around the bond connecting the two phenyl rings in an excited state, helping to identify the lowest-energy conformation of the excited molecule. It could also be used to model potential photochemical reactions, such as hydrogen abstraction or bond cleavage, by mapping the energy profile along the reaction coordinate. These scans are critical for locating transition states and intermediates along a photoreaction pathway. nih.gov

Once a molecule is in an excited state, it can return to the ground state via several pathways. These are broadly classified as radiative decay (emission of light, i.e., fluorescence or phosphorescence) and non-radiative decay (dissipation of energy as heat). The rates of these processes determine the lifetime and quantum yield of the excited state.

The radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr) can be derived from experimentally measured fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ_f) using the following relations: researchgate.netresearchgate.netrsc.org

k_r = Φ_f / τ_f

k_nr = (1 - Φ_f) / τ_f

Theoretical calculations can complement experimental data by providing insights into the specific non-radiative pathways, such as internal conversion (transition between states of the same spin multiplicity) and intersystem crossing (transition between states of different spin multiplicity). Calculating the coupling between different electronic states is essential for predicting the rates of these non-radiative processes. arxiv.org However, such calculations are complex and require high-level theoretical methods.

Electron Transfer Processes and Radical Coupling Modeling

Theoretical and computational studies on substituted benzophenones have provided significant insights into their electron transfer dynamics and subsequent radical coupling reactions. While direct modeling of this compound is not extensively documented, the behavior of the core benzophenone structure and similarly substituted derivatives allows for informed predictions.

Benzophenones are well-known to undergo two sequential one-electron reductions. The initial, typically reversible, reduction leads to the formation of a stable ketyl radical anion. researchgate.net A subsequent, often irreversible, reduction can then generate a benzhydrol dianion. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in understanding how substituents influence these processes. The reduction potential of benzophenones shows a linear correlation with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be accurately calculated. researchgate.net This relationship enables the prediction of reduction potentials for various substituted benzophenones.

For this compound, the electron-withdrawing nature of the meta-acetoxy group and the electron-donating character of the para-heptyl group would influence the stability of the resulting radical anion. The formation of the ketyl radical is a critical step, often initiated by photoexcitation. Upon excitation, the benzophenone moiety can abstract a hydrogen atom, for instance from a solvent like 2-propanol, to form a diphenyl ketyl radical. nih.gov These ketyl radicals are key intermediates that can undergo various radical coupling reactions. nih.gov

Modeling studies have explored the mechanisms of these coupling reactions, which include photopinacolization (dimerization of ketyl radicals) and cross-coupling with other radical species. nih.gov For example, in the presence of a hydrogen donor, the primary products are the respective ketyl radicals which then lead to stable photoproducts through coupling. nih.gov The kinetics of these photoreduction reactions are highly dependent on the substituents on the aromatic rings. acs.orgnih.gov The stability of the forming aromatic ketyl radicals is a determining factor in the reaction rates and activation energies. acs.orgnih.gov In the context of this compound, computational models would predict the formation of its corresponding ketyl radical and subsequent coupling products, with the reaction kinetics being modulated by the electronic effects of the acetoxy and heptyl groups.

Recent research has also explored the synergistic use of benzophenone photocatalysis with other radical generation methods, such as silyl (B83357) radical-induced halogen atom transfer (XAT), for applications in cross-electrophile coupling. acs.org These advanced computational and experimental models demonstrate the versatility of benzophenone derivatives in facilitating complex bond formations through controlled radical pathways. acs.org

Structure-Property Relationship Analysis

The relationship between the chemical structure of this compound and its physical and chemical properties can be systematically investigated using computational modeling. These analyses are crucial for predicting its behavior in various applications.

These models often employ descriptors derived from DFT calculations to predict photophysical parameters. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO (Egap) is a key parameter that correlates with the excitability of a molecule. ufms.br A smaller Egap generally indicates that less energy is required for electronic excitation, suggesting higher reactivity in photochemical processes. ufms.br

For benzophenone-based systems, computational modeling can predict absorption spectra and singlet-triplet energy gaps (ΔEST), which are crucial for understanding their performance as photosensitizers or in applications like Thermally Activated Delayed Fluorescence (TADF). acs.orgnih.govresearchgate.net The photophysical properties are fine-tuned by the electronic nature of the donor and acceptor moieties within the molecule. acs.orgnih.govresearchgate.net In this compound, the benzophenone core acts as an acceptor, while the substituted phenyl rings can be considered as donor or modifying groups.

The following table illustrates typical parameters that can be predicted using computational models for substituted benzophenones. The values are hypothetical for this compound and are based on general trends observed in related compounds.

Table 1: Predicted Photophysical and Electronic Properties of this compound

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| HOMO-LUMO Gap (Egap) | 3.5 - 4.5 eV | Indicates chemical reactivity and electronic transition energy. |

| Singlet-Triplet Splitting (ΔEST) | 0.2 - 0.5 eV | Crucial for intersystem crossing efficiency in photochemistry. |

| Absorption Maximum (λmax) | 280 - 320 nm | Predicts the wavelength of maximum light absorption. |

These predictive models are continuously refined. For example, multi-instance learning approaches in QSAR can consider multiple molecular conformations, leading to more robust and accurate predictions compared to models based on a single, lowest-energy conformation. nih.gov

Electronic Effects:

3-Acetoxy Group: The acetoxy group at the meta position primarily exerts an electron-withdrawing inductive effect (-I). This effect will lower the energy of the molecular orbitals, including the LUMO, making the molecule easier to reduce. The resonance effect (+R) from the oxygen lone pairs is less pronounced at the meta position compared to ortho or para positions.

4'-Heptyl Group: The heptyl group at the para position on the other phenyl ring is an electron-donating group through an inductive effect (+I) and hyperconjugation. This will increase the electron density on its attached phenyl ring, raising the energy of the HOMO.

The combination of these opposing electronic effects—an electron-withdrawing group on one ring and an electron-donating group on the other—creates a "push-pull" character, which can significantly influence the molecule's photophysical properties, including its absorption spectrum and the charge-transfer character of its excited states.

Steric Effects:

The steric bulk of the substituents can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings and the central carbonyl group. While the heptyl group is flexible, the acetoxy group is relatively planar. DFT calculations on substituted benzophenones help in understanding these conformational preferences and their impact on reactivity. For instance, steric hindrance can affect the rate of intermolecular reactions, such as hydrogen abstraction.

The following table summarizes the expected effects of the substituents in this compound based on general principles established from computational studies of related molecules.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Molecular Properties |

|---|---|---|---|---|

| Acetoxy | 3 (meta) | -I (Inductive Withdrawal) | Moderate | Lowers LUMO energy, increases reduction potential. |

These substituent-induced modifications are fundamental to the rational design of benzophenone derivatives for specific applications, such as in photocatalysis, where the balance of electronic and steric properties dictates the efficiency and selectivity of the desired chemical transformations. acs.org

V. Advanced Applications of Benzophenone Derivatives in Materials Science and Photochemistry

Photoinitiator Systems for Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species capable of initiating polymerization. Benzophenone (B1666685) derivatives are quintessential Type II photoinitiators, which function via a bimolecular process, typically involving hydrogen abstraction from a co-initiator. researchgate.net

The design of Type II photoinitiators based on benzophenone hinges on their ability to transition to an excited triplet state upon UV irradiation. researchgate.net In this state, the benzophenone derivative can abstract a hydrogen atom from a synergistic agent, often a tertiary amine, to produce a ketyl radical and an aminoalkyl radical. researchgate.net The latter is primarily responsible for initiating the free radical polymerization of monomers, such as acrylates. researchgate.netrsc.org

The development of novel benzophenone-based photoinitiators often involves structural modifications to enhance their photochemical reactivity and absorption properties. For instance, introducing specific substituents to the benzophenone core can shift the absorption maxima to longer wavelengths, allowing for the use of visible light sources like LED lamps. mdpi.com Attaching chromophores to the photoinitiator unit through covalent bonds is a strategy to enable the efficient absorption of lower-energy wavelengths. mdpi.com Researchers have synthesized various derivatives, such as those with dodecyl (DBP) and hexadecoxyl (HDBP) groups, to create macromolecular photoinitiators. researchgate.net While these modifications can increase the molar extinction coefficient, they can also affect compatibility with the resin, which in turn influences the polymerization rate and conversion efficiency. researchgate.net

One-component Type II photoinitiators have also been developed, where the hydrogen-donating moiety is incorporated into the same molecule as the benzophenone unit. researchgate.net This design simplifies the formulation and can improve the efficiency of the initiation process.

To further improve performance, hybrid photoinitiator architectures have been designed. A notable example is the combination of benzophenone and triphenylamine (B166846) (TPA) moieties into a single molecular structure. nih.govsci-hub.se TPA serves as an excellent electron and hydrogen donor, and its integration with the benzophenone chromophore creates a highly efficient photoinitiating system.

These hybrid structures, such as monofunctional benzophenone-triphenylamine (MBP-TPA) and trifunctional benzophenone-triphenylamine (TBP-TPA), exhibit superior absorption properties, leading to high final conversions and rapid polymerization rates in free radical photopolymerization under LED irradiation. nih.govsci-hub.se The trifunctional TBP-TPA, in particular, has demonstrated better performance as a Type II photoinitiator than the well-known 2-isopropylthioxanthone. nih.govsci-hub.se The formation of these hybrid structures not only red-shifts the absorption maxima but also significantly enhances the molar extinction coefficients. rsc.org

The high molecular weight of these hybrid photoinitiators, especially the multifunctional ones, offers the additional advantage of increased migration stability, which is a significant challenge in applications like food packaging and biomedical devices. nih.govsci-hub.se

Table 1: Performance of Benzophenone-Triphenylamine Hybrid Photoinitiators

| Photoinitiator System | Light Source | Final Conversion (%) | Polymerization Rate (Rp) |

|---|---|---|---|

| TBP-TPA/Amine | LED@365 nm | High | High |

| TBP-TPA/Amine | LED@405 nm | High | High |

This table is generated based on findings that TBP-TPA shows high final conversions and polymerization rates nih.govsci-hub.se and the BT3 system reaches high conversion rates. rsc.org

The efficiency and versatility of benzophenone-based photoinitiator systems make them suitable for a wide range of industrial applications.

UV-Curing and Coatings: UV curing is a process where high-intensity ultraviolet light is used to instantly cure or dry inks, coatings, and adhesives. youtube.com Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings for wood, plastic, and paper. researchgate.netconsensus.app Their ability to induce rapid cross-linking polymerization is crucial for achieving fast production cycles and durable finishes. youtube.com The development of derivatives that can be used as both UV absorbers and photoinitiators provides enhanced light stability to the coatings. researchgate.net However, challenges such as the potential for over-crosslinking, which can lead to cracked surfaces, and the sublimation of benzophenone, contributing to volatile organic compound (VOC) emissions, have driven the development of novel derivatives with improved properties. google.com

3D Printing (Additive Manufacturing): In stereolithography (SLA) and other photopolymerization-based 3D printing technologies, a liquid resin is selectively cured layer-by-layer using a light source. Benzophenone-based photoinitiators are integral to these resins. rsc.org The development of hybrid systems, such as those based on benzophenone-triphenylamine, has proven effective for 3D printing applications, yielding patterns with good spatial resolution. nih.govsci-hub.sersc.org These advanced photoinitiators are compatible with LED light sources, which are increasingly used in modern 3D printers. nih.govsci-hub.se

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The photophysical properties of benzophenone derivatives also make them highly valuable in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.comnih.gov

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, a host material constitutes the majority of the emissive layer, with a small amount of an emitter (dopant) dispersed within it. Benzophenone derivatives have emerged as excellent host materials. mdpi.comacs.org Their key advantages include:

High Triplet Energy: A host material must have a higher triplet energy than the phosphorescent or TADF emitter to ensure efficient energy transfer from the host to the guest, preventing energy loss. Benzophenone-based materials can be designed to have high triplet energies (2.95–2.97 eV), making them "universal hosts" suitable for blue, green, yellow, and red phosphorescent emitters. acs.org

Good Thermal Stability: OLEDs generate heat during operation, so the materials used must be thermally stable. Benzophenone derivatives generally exhibit high decomposition temperatures (Td) and glass transition temperatures (Tg), ensuring the morphological stability and longevity of the device. mdpi.commdpi.com

Bipolar Charge Transport: Efficient OLEDs require host materials that can transport both electrons and holes. By combining the electron-deficient benzophenone core with electron-donating units like carbazole, bipolar host materials can be created that facilitate balanced charge injection and transport, leading to higher device efficiencies. rsc.org

Researchers have synthesized various benzophenone-based host materials, demonstrating excellent performance in PhOLEDs, with some devices achieving external quantum efficiencies (EQEs) exceeding 19%. mdpi.comacs.org

Table 2: Properties of Selected Benzophenone-Based Host Materials for OLEDs

| Host Material | Triplet Energy (eV) | Decomposition Temp. (Td, °C) | Application (Emitter Color) | Max. EQE (%) |

|---|---|---|---|---|

| BP2 | 2.95 - 2.97 | >300 | Yellow, Green | 19.2 (Yellow), 17.0 (Green) |

| DB13 | >3.2 (Bandgap) | >360 | Green (Host) | - |

| DB34 | >3.2 (Bandgap) | >360 | Green (Host) | 11.0 (with TADF emitter) |

This table is compiled from data found in sources discussing benzophenone hosts. mdpi.comacs.orgmdpi.comrsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency without using heavy metals. Benzophenone is a compelling building block for TADF emitters. nih.govnih.gov

The core principle of TADF involves a molecule with a very small energy gap between its lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govnih.gov This small gap allows triplet excitons, which are non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govnih.gov

The design of benzophenone-based TADF emitters typically follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. nih.govacs.org

Acceptor (A): The electron-deficient benzophenone core acts as the acceptor. nih.govnih.gov Its twisted geometry helps to reduce intermolecular interactions and self-quenching effects. nih.govmdpi.com

Donor (D): Various electron-donating moieties, such as carbazole, phenoxazine, or dimethylacridine, are attached to the benzophenone acceptor. nih.govacs.org

The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST, which is crucial for efficient TADF. nih.gov By carefully selecting the donor and acceptor units and controlling the torsion angle between them, the photophysical properties can be tuned to achieve emission across the visible spectrum, from deep blue to green, with high quantum efficiencies. nih.gov

Engineering Intersystem Crossing Efficiency for Optoelectronic Applications

The efficacy of benzophenone derivatives in optoelectronic and photocatalytic applications hinges on the efficiency of intersystem crossing (ISC), the transition from an excited singlet state (S₁) to a triplet state (T₁). This process is fundamental to the function of benzophenones as photoinitiators and photosensitizers. Upon UV irradiation (typically ~250 nm for a π→π* transition or ~350 nm for an n→π* transition), the benzophenone core is excited. nih.gov The subsequent, highly efficient ISC creates a reactive triplet state diradical that can initiate chemical reactions, such as hydrogen abstraction. nih.gov

For 3-Acetoxy-4'-heptylbenzophenone, the substitution pattern is expected to modulate this critical photochemical property.

Influence of Substituents: The nature and position of substituents on the phenyl rings significantly influence the relative energies of the singlet and triplet states and the rate of ISC. The 4'-heptyl group, being a long-chain alkyl substituent, is primarily an electron-donating group through induction. This can affect the energy levels of the π-π* states. The 3-acetoxy group, an ester, has a more complex influence. While the carbonyl of the ester is electron-withdrawing, the adjacent oxygen atom can exert a mild electron-donating resonance effect. Its position at the meta-position relative to the main benzophenone carbonyl group means its electronic influence is less direct than a para-substituent. Studies on substituted benzophenones have shown that electron-withdrawing groups can help stabilize the resulting triplet radical, potentially facilitating its reactivity. nih.gov

Solvent and Matrix Effects: The local environment profoundly impacts ISC rates and triplet state reactivity. The long, nonpolar heptyl chain would increase the molecule's hydrophobicity, favoring its incorporation into nonpolar polymer matrices or solvents. Research has shown that in nonpolar environments, the reactive n→π* triplet state is generally favored, whereas polar environments can shift the state character towards a less reactive π→π* or charge-transfer state, thereby reducing cross-linking efficiency. acs.org Therefore, this compound would likely be an effective photoinitiator within hydrophobic polymer films.

The engineering of ISC efficiency is crucial for applications like photovoltaics and photocatalysis, where controlling the lifetime and reactivity of excited states is paramount. rsc.org While direct data is unavailable, the combined electronic and steric effects of the acetoxy and heptyl groups on this compound present a unique profile for tuning these photophysical properties.

Novel Polymeric Architectures Incorporating Benzophenone Moieties

The covalent incorporation of benzophenone units into polymer chains is a key strategy for creating advanced photoresponsive materials. This approach transforms the small molecule photoinitiator into a "macrophotoinitiator," preventing its migration within the polymer matrix and reducing extractable byproducts after curing. chemrxiv.org

A common strategy for creating macrophotoinitiators involves functionalizing a benzophenone derivative with a polymerizable group or a reactive handle, like a hydroxyl or amine group, which can then be incorporated into a polymer backbone via step-growth or chain-growth polymerization. researchgate.netrsc.org

In the case of this compound, the acetoxy group itself is not typically used for polymerization. However, it could be readily synthesized from its precursor, 3-hydroxy-4'-heptylbenzophenone. This hydroxyl-functionalized precursor would be an ideal monomer for creating macrophotoinitiators. It could be reacted with diisocyanates to form polyurethane backbones or converted to an acrylate/methacrylate monomer for free-radical polymerization. researchgate.netepo.org

The presence of the 4'-heptyl chain offers distinct advantages:

Solubility and Compatibility: The long alkyl chain enhances solubility in common organic monomers and polymer resins, ensuring homogeneous distribution of the photoinitiating moiety throughout the material before curing.

Plasticization Effect: The heptyl group can act as an internal plasticizer, lowering the glass transition temperature (Tg) of the resulting polymer. This increases segmental mobility in the solid state, which can enhance the efficiency of the photocross-linking reaction, as the excited benzophenone moiety has greater freedom to interact with adjacent polymer chains. nih.gov

The synthesis of such a macrophotoinitiator would yield a polymer with covalently bound photoinitiating sites, poised for creating cross-linked networks upon UV exposure. chemrxiv.org

Benzophenone-functionalized polymers are widely used to design photoresponsive systems, particularly for surface coatings, adhesives, and hydrogels where cross-linking is initiated by light. nih.govrsc.orgnih.gov By incorporating a monomer derived from 3-hydroxy-4'-heptylbenzophenone into a polyurethane backbone, a photo-crosslinkable polyurethane can be designed. researchgate.netgoogle.com

Upon exposure to UV light, the benzophenone side-chains would enter their triplet excited state and abstract hydrogen atoms from neighboring polymer chains (e.g., from the polyurethane backbone itself or from adjacent additives). This process creates polymer radicals, which then combine to form covalent cross-links, transforming a thermoplastic material into a robust thermoset network. nih.govnih.gov

The design of this compound, or more aptly its hydroxyl precursor, offers specific utility in this context:

Controlled Cross-linking: The concentration of the benzophenone monomer in the polymer backbone can be precisely controlled during synthesis, allowing for the tuning of the final cross-link density and, consequently, the mechanical properties (e.g., hardness, flexibility, solvent resistance) of the cured material.

Surface Modification: These photoresponsive polymers are highly effective for creating surface-attached networks. A polymer containing 3-hydroxy-4'-heptylbenzophenone units could be coated onto a substrate and then irradiated to covalently bond the coating to the surface and cross-link it simultaneously, creating a durable and stable functional surface. rsc.orgrsc.org

The combination of a reactive benzophenone core with a plasticizing heptyl side-chain makes this class of derivative a promising candidate for designing novel, high-performance photoresponsive polyurethanes and other polymers.

Vi. Emerging Research Frontiers and Future Perspectives for Acetoxy Substituted Benzophenones

Development of Novel Benzophenone (B1666685) Derivative Architectures for Targeted Applications

The functionalization of the benzophenone core is a key strategy for tailoring its properties for specific applications. The introduction of substituents like the acetoxy and heptyl groups in "3-Acetoxy-4'-heptylbenzophenone" is a prime example of how molecular architecture can be rationally designed.

The synthesis of such derivatives often involves well-established organic reactions. A plausible synthetic route to this compound would likely involve a Friedel-Crafts acylation reaction. chemguide.co.ukyoutube.comkhanacademy.orgbeilstein-journals.orglibretexts.org This could entail the reaction of heptylbenzene (B126430) with 3-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, the synthesis could proceed via the Friedel-Crafts acylation of heptylbenzene with 3-hydroxybenzoyl chloride, followed by acetylation of the resulting phenolic hydroxyl group to yield the final product. The synthesis of related (hydroxyphenyl)methanone derivatives has been reported through various methods, including the Fries rearrangement and palladium-catalyzed reactions. nih.govnih.govchemicalbook.com

The development of novel benzophenone architectures extends to more complex systems. For instance, benzophenone derivatives are being designed as photoinitiators for polymerization, with research focusing on enhancing their efficiency and tuning their absorption characteristics. rsc.org The incorporation of benzophenone moieties into larger, more complex structures, such as those used in medicinal chemistry, highlights the versatility of this scaffold. nih.gov

Integration of Benzophenone Chemistry with Supramolecular Assemblies

The self-assembly of molecules into ordered, functional supramolecular structures is a rapidly advancing field. The long heptyl chain in "this compound" suggests a propensity for self-assembly driven by van der Waals interactions and potential π-π stacking of the benzophenone cores. Long alkyl chains are known to promote the formation of large molecular networks through interdigitation. nih.gov

A notable example of integrating benzophenone chemistry with supramolecular assemblies involves the use of benzophenone-functionalized dipeptides. These molecules can self-assemble in water to form micellar aggregates and, under specific conditions, supramolecular gel noodles. youtube.comkhanacademy.orgbeilstein-journals.orgresearchgate.netrsc.org These gel-like structures can act as templates for spatially resolved photopolymerization, demonstrating a sophisticated method for controlling polymerization by localizing the photoinitiator within the supramolecular scaffold. The mechanical properties of the resulting polymer can be significantly enhanced by this templating effect. researchgate.net This approach offers a powerful tool for creating intricate, functional materials.

The study of how different alkyl chain lengths and functional groups influence the properties of supramolecular organogels is an active area of research. mdpi.com The interplay between hydrogen bonding, π-π stacking, and van der Waals forces, as would be present in assemblies of acetoxy-substituted benzophenones, is crucial for controlling the structure and function of these materials. The analysis of crystal structures of related fluorinated compounds has revealed the importance of various non-covalent interactions in directing their solid-state assembly. nih.gov

Advanced Spectroscopic and Ultrafast Dynamics Studies

Understanding the behavior of benzophenone derivatives upon light absorption is fundamental to their application. Advanced spectroscopic techniques, particularly ultrafast transient absorption spectroscopy, are providing unprecedented insights into the excited-state dynamics of these molecules.

For the parent benzophenone molecule, it is well-established that upon excitation, it rapidly undergoes intersystem crossing from the initially populated singlet excited state (S₁) to a triplet excited state (T₁), which is the reactive state in many photochemical processes. acs.orgbgsu.edu The dynamics of this process occur on the femtosecond to picosecond timescale. acs.orgbgsu.edu

The introduction of substituents significantly modulates these photophysical properties. Studies on benzophenone-carbazole and benzophenone-phenothiazine dyads have shown that the position of the substituent (ortho, meta, or para) has a profound effect on the excited-state evolution, influencing processes like intramolecular charge transfer (ICT) and intersystem crossing. rsc.orgresearchgate.netbohrium.comresearchgate.net For instance, the relative orientation of the donor and acceptor moieties can dictate whether charge transfer occurs through-bond or through-space, and affects the lifetime of the resulting charge-transfer states. researchgate.netbohrium.comresearchgate.net

In the case of "this compound," the electron-donating nature of the acetoxy group and the alkyl chain would be expected to influence the energies and characters of the excited states. Ultrafast transient absorption spectroscopy would be a key technique to unravel the deactivation pathways of such a molecule, identifying the transient species formed and their lifetimes. researchgate.net The solvent environment also plays a crucial role in the photochemistry of benzophenone derivatives, with studies showing that hydrogen bonding can significantly alter reaction rates.

Synergistic Approaches Combining Experimental Synthesis and Computational Design

The integration of experimental synthesis with computational modeling represents a powerful paradigm in modern chemical research. Computational chemistry, particularly methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), allows for the prediction of molecular properties and the elucidation of reaction mechanisms.

Computational studies have been instrumental in understanding the excited-state dynamics of benzophenone and its derivatives. They can provide detailed information about the geometries of excited states, the energies of different electronic states (singlet and triplet), and the pathways for intersystem crossing. rsc.orgacs.org For example, computational models have been used to investigate the dominant mechanisms of triplet state population in photoexcited benzophenone, a topic of long-standing debate. acs.org

For a molecule like "this compound," computational methods could be employed to:

Predict its UV-Vis absorption spectrum.

Calculate the energies of its singlet and triplet excited states to estimate the efficiency of intersystem crossing.

Model its interaction with other molecules in supramolecular assemblies.

Analyze the influence of the acetoxy and heptyl substituents on the electronic structure and photophysical properties.

This synergistic approach allows for a more rational design of novel benzophenone derivatives. By predicting the properties of a target molecule before its synthesis, researchers can prioritize synthetic efforts and gain a deeper understanding of the structure-property relationships that govern the behavior of these fascinating compounds. The combination of experimental and computational analysis provides a more complete understanding of the molecular-level origins of the unique photophysical properties of this class of UV absorbers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetoxy-4'-heptylbenzophenone, and how do reaction conditions influence yield?

- Methodology : Start with Friedel-Crafts acylation using heptylbenzene and acetyl chloride under anhydrous AlCl₃ catalysis. Introduce the acetoxy group via esterification of the phenolic intermediate using acetic anhydride in pyridine. Optimize reaction time (12-24 hours) and temperature (80-100°C) to avoid side reactions like over-acylation or hydrolysis .

- Characterization : Confirm intermediates via TLC and final product purity via HPLC (C18 column, acetonitrile/water mobile phase). Use melting point analysis and FT-IR to verify ester formation (C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use PPE (nitrile gloves, lab coat, safety goggles) due to acute toxicity risks (oral LD₅₀: ~300 mg/kg in rodents). Store in amber glass containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the acetoxy group .

- Decomposition Risks : Monitor for color changes (yellowing indicates oxidation) and precipitate formation. Avoid exposure to moisture or acidic/basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8-7.5 ppm) and heptyl chain integration (δ 0.8-1.5 ppm). DEPT-135 confirms CH₂/CH₃ groups in the alkyl chain .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ at m/z 344.2 (C₂₂H₂₈O₃) .

- UV-Vis : Detect π→π* transitions (λmax ~280 nm) for quality control .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Contradiction Analysis : Discrepancies in aromatic proton splitting may arise from rotational isomerism or solvent effects. Use variable-temperature NMR (25–60°C) to observe dynamic equilibrium. Compare data in CDCl₃ vs. DMSO-d₆ to assess solvent polarity impacts .

- Validation : Cross-reference with computational models (DFT calculations for optimized geometries) .

Q. What strategies optimize the compound’s stability in photodegradation studies?

- Experimental Design : Expose samples to UV light (λ = 254 nm) and analyze degradation kinetics via HPLC. Add antioxidants (e.g., BHT at 0.1% w/w) or use liposomal encapsulation to reduce radical-mediated breakdown .

- Data Interpretation : Plot degradation half-life (t₁/₂) vs. irradiance; correlate with QSAR models to predict environmental persistence .

Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (C₅–C₉). Test antimicrobial activity via microbroth dilution (MIC against S. aureus and E. coli). Use molecular docking to assess binding affinity to bacterial enzyme targets (e.g., FabI enoyl-ACP reductase) .

- Statistical Analysis : Apply ANOVA to compare MIC values; p < 0.05 indicates significant differences .

Q. What are the ecological risks of this compound in aquatic systems?

- Ecotoxicity Assessment : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀). Measure bioaccumulation potential using logP values (predicted ~5.2 via ChemAxon). Validate with OECD 305 guideline for fish bioaccumulation .

- Mitigation Strategies : Propose biodegradation pathways using soil microcosm studies; monitor metabolite formation via LC-MS/MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.